2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone
Description
2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone is an organic compound that features a complex structure with both aromatic and piperidine moieties
Properties
IUPAC Name |
2-(3-aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-7-17(10-14(11)19-2)15(18)9-12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPJDQPCMOWZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(=O)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methoxy and methyl groups. The final step involves coupling the piperidine derivative with a 3-aminophenyl ethanone precursor under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring and piperidine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)-1-(4-methylpiperidin-1-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Aminophenyl)-1-(3-methoxypiperidin-1-yl)ethanone: Similar structure but without the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the methoxy and methyl groups in 2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone makes it unique, potentially enhancing its stability, solubility, and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
